

Application Notes and Protocols for Usp1-IN-10 in Animal Studies

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Disclaimer: To date, specific dosage and administration protocols for **Usp1-IN-10** in animal studies have not been detailed in publicly available scientific literature. The following application notes and protocols are based on data from preclinical studies of other potent and selective USP1 inhibitors, such as ML323 and KSQ-4279 (also known as RO7623066). Researchers should use this information as a starting point and perform dose-escalation and toxicity studies to determine the optimal and safe dosage for **Usp1-IN-10** in their specific animal models.

Introduction

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins, including Fanconi anemia complementation group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[1][2] By removing ubiquitin from these substrates, USP1 is involved in processes such as translesion synthesis and the Fanconi anemia pathway, which are crucial for repairing DNA crosslinks.[1][2] Inhibition of USP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. **Usp1-IN-10** is a novel inhibitor of USP1, and these application notes provide a framework for its preclinical evaluation in animal models based on existing knowledge of similar compounds.

Quantitative Data Summary



The following table summarizes the reported dosages and administration routes for various USP1 inhibitors in preclinical animal studies. This data can serve as a reference for designing initial studies with **Usp1-IN-10**.

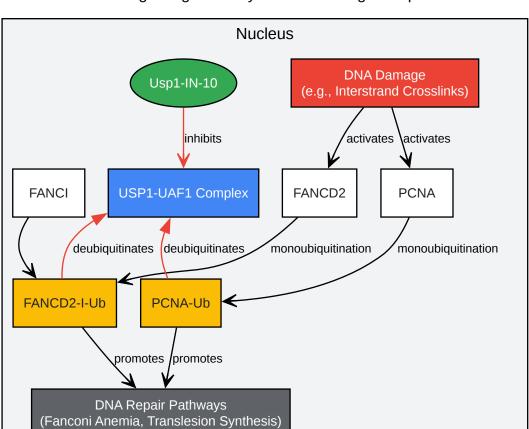
Inhibitor Name	Animal Model	Dosage	Administr ation Route	Vehicle/F ormulatio n	Study Duration	Referenc e
ML323	Mice (xenograft)	5 or 10 mg/kg	Intraperiton eal injection (every 2 days)	PBS (negative control)	3 weeks	[3]
ML323	Mice (xenograft)	10 mg/kg	Intraperiton eal injection (3 times a week)	2% DMSO/PB S	Not specified	[4]
ML323	Mice (STZ-induced)	20 mg/kg	Intraperiton eal injection	Not specified	10 days	[5]
KSQ-4279	Mice (PDX)	10 to 300 mg/kg	Oral gavage (daily)	1:1 gentisic acid cocrystal in 0.5% HPMC/0.1 % Tween 80 in sterile deionized water	60 days	[6][7]
KSQ-4279 (in combinatio n with Olaparib)	Mice (PDX)	100 to 300 mg/kg	Oral gavage (daily)	Not specified	Not specified	[7]



Signaling Pathway

The USP1 enzyme is a key negative regulator in the DNA damage response pathway. It forms a complex with USP1-associated factor 1 (UAF1), which enhances its deubiquitinase activity. The primary substrates of the USP1-UAF1 complex are monoubiquitinated FANCD2 and PCNA. Deubiquitination of these proteins effectively terminates their roles in specific DNA repair pathways.

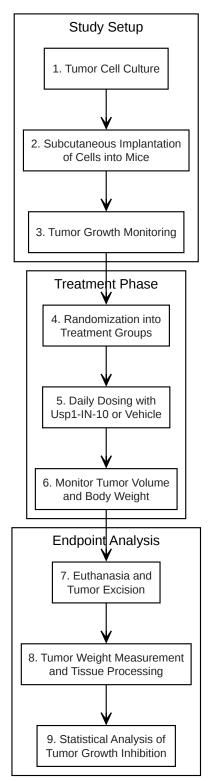




USP1 Signaling Pathway in DNA Damage Response



In Vivo Xenograft Study Workflow



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